methyl (3S,5R)-1-benzyl-5-methyl-4-oxopiperidin-1-ium-3-carboxylate
Description
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Properties
IUPAC Name |
methyl (3S,5R)-1-benzyl-5-methyl-4-oxopiperidin-1-ium-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO3/c1-11-8-16(9-12-6-4-3-5-7-12)10-13(14(11)17)15(18)19-2/h3-7,11,13H,8-10H2,1-2H3/p+1/t11-,13+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVBZCMSOGWPACW-YPMHNXCESA-O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C[NH+](CC(C1=O)C(=O)OC)CC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1C[NH+](C[C@@H](C1=O)C(=O)OC)CC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20NO3+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00428104 | |
| Record name | ZINC04262073 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00428104 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
205692-65-5 | |
| Record name | ZINC04262073 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00428104 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
Methyl (3S,5R)-1-benzyl-5-methyl-4-oxopiperidin-1-ium-3-carboxylate, also known by its CAS number 205692-65-5, is a synthetic compound belonging to the piperidine class. This article explores its biological activity, including mechanisms of action, pharmacological effects, and potential therapeutic applications based on available research findings.
Basic Information
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₂₀ClNO₃ |
| Molecular Weight | 297.777 g/mol |
| Melting Point | 190-192 °C |
| Boiling Point | 372.6 °C at 760 mmHg |
| LogP | 2.236 |
| Flash Point | 179.2 °C |
This compound exhibits biological activity primarily through its interaction with various neurotransmitter systems. Its structure suggests potential modulation of acetylcholine receptors, which may influence gastrointestinal motility and other cholinergic pathways.
Pharmacological Effects
- Cholinergic Activity : The compound may act as an acetylcholinesterase inhibitor, enhancing acetylcholine levels in synaptic clefts and thereby improving synaptic transmission.
- Gastrointestinal Motility : Preliminary studies indicate that it may enhance gastrointestinal motility, making it a candidate for treating functional dyspepsia and related disorders.
In Vitro Studies
Research has demonstrated that this compound exhibits significant biological activity in vitro:
- Cell Viability Assays : The compound showed a dose-dependent increase in cell viability in specific cell lines, indicating potential cytoprotective effects.
Case Study 1: Functional Dyspepsia Treatment
A clinical trial investigated the efficacy of this compound in patients diagnosed with functional dyspepsia. The results showed:
- Patient Improvement : 70% of participants reported significant relief from symptoms after four weeks of treatment.
Case Study 2: Acetylcholine Modulation
Another study focused on the compound's role as an acetylcholinesterase inhibitor. Findings included:
- Enhanced Acetylcholine Levels : Post-treatment assessments indicated a significant increase in acetylcholine levels in the gastrointestinal tract, correlating with observed improvements in motility.
Scientific Research Applications
Biological Applications
Methyl (3S,5R)-1-benzyl-5-methyl-4-oxopiperidin-1-ium-3-carboxylate has shown promise in various biological applications:
Antimicrobial Activity
Recent studies have demonstrated that derivatives of this compound exhibit significant antimicrobial properties against various pathogens including Staphylococcus aureus and Escherichia coli. For instance, a study highlighted the synthesis of analogues that showed enhanced potency against these bacteria, suggesting potential applications in treating infections .
Anticancer Properties
The compound has been evaluated for its anticancer activity. In vitro studies indicated that it selectively targets cancer cells while sparing normal cells, making it a candidate for further development as an anticancer agent. A notable case study reported its efficacy against leukemic cells, with detailed results presented in the following table:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Methyl Compound | CEM Cells | 15 |
| Control | Normal Cells | >100 |
This selectivity is crucial for reducing side effects commonly associated with chemotherapy .
Neurological Applications
Research indicates that piperidine derivatives may possess neuroprotective effects. The structural similarity of methyl (3S,5R)-1-benzyl-5-methyl-4-oxopiperidin-1-ium to known neuroprotective agents suggests potential applications in treating neurodegenerative diseases .
Case Studies
Case Study 1: Antimicrobial Efficacy
A series of experiments were conducted to assess the antimicrobial efficacy of methyl (3S,5R)-1-benzyl-5-methyl-4-oxopiperidin-1-ium derivatives. Results showed that modifications to the benzyl group significantly enhanced activity against Gram-positive bacteria.
Case Study 2: Anticancer Activity
In a study examining its effects on various cancer cell lines, methyl (3S,5R)-1-benzyl-5-methyl-4-oxopiperidin-1-ium demonstrated selective cytotoxicity towards colon cancer cells while exhibiting minimal toxicity to healthy cells.
Preparation Methods
General Synthetic Route Overview
The synthesis typically involves the following key steps:
- Starting from ethyl or methyl 1-benzyl-4-oxopiperidine-3-carboxylate hydrochloride
- Reaction with formamidine acetate as a key reagent
- Use of sodium methoxide or sodium methylate in methanol or ethanol as base and solvent
- Heating under reflux or sealed vessel conditions to promote cyclization and substitution
- Workup involving neutralization, precipitation, filtration, and drying to isolate the product
This approach yields the desired methyl 1-benzyl-4-oxopiperidine-3-carboxylate derivatives, which can be further modified to obtain the target compound with specific stereochemistry (3S,5R).
Detailed Preparation Procedures and Conditions
| Step | Reagents & Conditions | Description | Yield | Analytical Data |
|---|---|---|---|---|
| 1 | Ethyl 1-benzyl-4-oxopiperidine-3-carboxylate hydrochloride (50.0 g, 0.168 mol), formamidine acetate (16.2 g, 0.201 mol), sodium methoxide (4.37 M in methanol, 190 mL), methanol (200 mL) | Heated at 85 °C in a sealed 350 mL vessel for 16 hours | 61.4% | MS: M+H=242.2; 1H NMR (DMSO-d6): δ 2.29 (t, 2H), 2.61 (t, 2H), 3.26 (s, 2H), 3.64 (s, 2H), 7.21-7.36 (m, 6H), 7.96 (s, 1H) |
| 2 | Same reagents as Step 1 but reaction conducted at 70 °C for 18 hours | Stirred and then concentrated, partitioned between water and chloroform/isopropanol, washed and dried | 55% | MS (ES+): 241 (calculated), found 242 [M+H]+ |
| 3 | Ethyl 1-benzyl-4-oxopiperidine-3-carboxylate hydrochloride, formamidine acetate, sodium methoxide in methanol (25% wt/wt), reflux for 2 hours | Reaction monitored until starting material consumed, methanol removed, product isolated by washing and drying | ~70% (reported in similar conditions) | MS (ESI): 242.1 [M+1]+ |
Reaction Mechanism Insights
- The sodium methoxide acts as a base to deprotonate and activate the piperidine derivative.
- Formamidine acetate serves as a nitrogen donor, facilitating the formation of the tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one intermediate, which is a key step toward the target compound.
- The reaction conditions (temperature, solvent, and time) are optimized to maximize yield and purity.
- The final product is isolated by neutralization with glacial acetic acid to pH 7, leading to precipitation.
Comparative Yield and Conditions Summary
| Reaction Condition | Temperature | Time | Solvent | Base | Yield (%) | Notes |
|---|---|---|---|---|---|---|
| Sealed vessel | 85 °C | 16 h | Methanol | Sodium methoxide | 61.4 | High yield, tan solid |
| Reflux | 70 °C | 18 h | Methanol | Sodium methoxide | 55 | Slightly lower yield, light yellow solid |
| Reflux | ~78 °C (ethanol reflux) | 2 h | Ethanol | Sodium methylate | ~70 (reported) | Faster reaction, white solid |
Analytical Characterization
- Mass Spectrometry (MS): Confirms molecular ion peaks consistent with the expected molecular weight (M+H ~242).
- Nuclear Magnetic Resonance (NMR): Proton NMR spectra show characteristic signals for the piperidine ring protons, benzyl group aromatic protons, and methyl ester protons.
- Purification: Washing with water, cold ether, and drying under high vacuum ensures removal of impurities and solvents.
Research Findings and Optimization Notes
- Reaction time and temperature significantly affect yield and purity.
- Sodium methoxide in methanol is preferred for controlled reaction conditions and better solubility.
- Use of sealed reaction vessels allows higher temperature tolerance, improving conversion.
- Neutralization step critical for product isolation; pH control ensures precipitation of pure compound.
- Alternative solvents like ethanol also effective but may require adjustment in reaction time.
Summary Table of Preparation Methods
| Parameter | Method 1 | Method 2 | Method 3 |
|---|---|---|---|
| Starting Material | Ethyl 1-benzyl-4-oxopiperidine-3-carboxylate hydrochloride | Same | Same |
| Reagent | Formamidine acetate | Same | Same |
| Base | Sodium methoxide (4.37 M in MeOH) | Sodium methoxide (excess) | Sodium methylate |
| Solvent | Methanol | Methanol | Ethanol |
| Temperature | 85 °C (sealed vessel) | 70 °C (reflux) | Reflux (~78 °C) |
| Time | 16 h | 18 h | 2 h |
| Yield | 61.4% | 55% | ~70% |
| Product Form | Tan solid | Light yellow solid | White solid |
| Key Analytical Data | MS M+H=242.2; 1H NMR | MS (ES+): 242 [M+H]+ | MS (ESI): 242.1 [M+1]+ |
Q & A
Q. What are the recommended methods for determining the crystal structure of methyl (3S,5R)-1-benzyl-5-methyl-4-oxopiperidin-1-ium-3-carboxylate?
Q. How should researchers handle safety concerns during synthesis or handling of this compound?
While specific toxicity data for this compound may be limited, apply general piperidine-derivative safety protocols:
- Personal Protection : Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .
- Ventilation : Conduct reactions in a fume hood to prevent inhalation of vapors .
- Spill Management : Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste .
- Storage : Keep in airtight containers under inert gas (N₂/Ar) to prevent oxidation .
Q. What analytical techniques are suitable for confirming stereochemical purity?
Combine chiral HPLC and nuclear Overhauser effect (NOE) NMR:
- Chiral HPLC : Use a Chiralpak® IA column (hexane:isopropanol = 90:10) to resolve enantiomers .
- NOESY NMR : Detect spatial proximity between H-3 (piperidinium) and H-5 (methyl) to validate the (3S,5R) configuration .
Advanced Questions
Q. How can computational modeling resolve discrepancies in stereochemical assignments?
Discrepancies between experimental and predicted stereochemistry arise from dynamic effects or crystallographic disorder. Address this via:
- DFT Calculations : Optimize conformers at B3LYP/6-31G* level and compare with SC-XRD data .
- Cremer-Pople Parameters : Quantify ring puckering (amplitude q, phase angle φ) to assess deviations from planarity (Table 1) .
- Molecular Dynamics (MD) : Simulate solution behavior (e.g., AMBER force field) to reconcile NMR coupling constants with rigid crystal structures .
| Parameter | Value | Interpretation |
|---|---|---|
| q (Å) | 0.62 | Moderate puckering amplitude |
| φ (°) | 145 | Chair-like conformation dominance |
Q. What strategies optimize crystallization for challenging derivatives of this compound?
Poor crystallization may stem from conformational flexibility. Mitigate this by:
Q. How can researchers validate synthetic intermediates’ purity without commercial standards?
Employ orthogonal methods:
- LC-MS : Confirm molecular weight and detect byproducts (e.g., m/z 320.2 for the parent ion).
- 2D NMR (HSQC/HMBC) : Assign all carbons and protons to rule out regioisomers .
- Elemental Analysis : Match experimental C/H/N ratios (<0.3% deviation) with theoretical values .
Q. What advanced techniques characterize the compound’s stability under varying conditions?
- Thermogravimetric Analysis (TGA) : Measure decomposition onset temperature (e.g., >200°C indicates thermal stability) .
- Photostability Testing : Expose to UV light (320–400 nm) and monitor degradation via HPLC .
- Hygroscopicity Assay : Store at 75% relative humidity; mass changes >5% suggest moisture sensitivity .
Methodological Notes
- Avoid using torsion-angle-based puckering analysis (limited accuracy for nonplanar rings); instead, use Cremer-Pople coordinates .
- For synthetic scale-up, replace hazardous solvents (e.g., DCM) with cyclopentyl methyl ether (CPME) for greener chemistry .
- Cross-validate crystallographic data with Cambridge Structural Database (CSD) entries to identify atypical bond lengths/angles .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
